molecular formula C9H7FN2O2 B3094632 Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate CAS No. 1260383-54-7

Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

Cat. No.: B3094632
CAS No.: 1260383-54-7
M. Wt: 194.16 g/mol
InChI Key: NMJJOFUWJAIFRF-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a fluorine atom at position 5 and a methyl ester group at position 5. The fluorine substitution enhances metabolic stability and modulates electronic properties, while the ester group provides a handle for further functionalization .

Properties

IUPAC Name

methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)7-6(10)4-5-2-3-11-8(5)12-7/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJJOFUWJAIFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2C=CNC2=N1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501160652
Record name 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid, 5-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501160652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260383-54-7
Record name 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid, 5-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260383-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid, 5-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501160652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-fluoro-1H-pyrrolo[2,3-b]pyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like chromatography ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine, including methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate, exhibit potent inhibitory effects against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. A study reported that a related compound demonstrated IC50 values of 7 nM for FGFR1, indicating strong potential as an anticancer agent targeting the FGFR signaling pathway .

Mechanism of Action
The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. For instance, the derivative compound mentioned above inhibited the proliferation of breast cancer cells and reduced their migration and invasion capabilities .

Synthesis and Derivative Development

Synthetic Routes
The synthesis of this compound can be achieved through various methods including bromination reactions in organic solvents like DMF (dimethylformamide) under controlled conditions. For example, a synthesis method involved reacting 5-fluoro-1H-pyrrolo[2,3-b]pyridine with N-bromosuccinimide to yield brominated derivatives that can further be modified to obtain the desired methyl ester form .

Structure-Activity Relationship (SAR)

SAR Studies
Understanding the structure-activity relationship of pyrrolo[2,3-b]pyridine derivatives is crucial for optimizing their pharmacological properties. Studies have shown that modifications at different positions on the pyrrole ring can significantly influence biological activity. For instance, substituents at the 6-position have been correlated with enhanced FGFR inhibitory activity .

Potential in Neuroscience

Neuroprotective Properties
Emerging research suggests that pyrrolo[2,3-b]pyridine derivatives may also exhibit neuroprotective effects. The structural features of this compound could potentially aid in the development of treatments for neurodegenerative diseases by modulating neuroinflammatory responses or promoting neuronal survival.

Data Table: Summary of Research Findings

Study Compound Tested Target IC50 Values (nM) Notes
Compound 4hFGFR17Potent activity against breast cancer cells
Compound 4hFGFR29Induces apoptosis in cancer cells
Compound 4hFGFR325Inhibits migration and invasion

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared below with analogs differing in substituent type, position, and functional groups. Key data are summarized in Table 1.

Table 1: Comparison of Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate with Analogs
Compound Name Substituents (Position) Molecular Formula Molecular Weight Functional Groups Key Properties/Notes
This compound 5-F, 6-COOCH₃ C₉H₇FN₂O₂ 194.17 (calc.) Fluoro, methyl ester Enhanced metabolic stability; synthetic intermediate
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate 5-Cl, 2-COOCH₂CH₃ (isomeric core) C₁₀H₉ClN₂O₂ 230.65 (calc.) Chloro, ethyl ester 60% synthetic yield; used in kinase inhibitor studies
6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile 6-CH₃, 5-CN C₉H₇N₃ 157.17 Methyl, nitrile Nitrile group enables click chemistry modifications
Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate 6-Cl, 5-COOCH₃ C₉H₇ClN₂O₂ 210.62 Chloro, methyl ester Halogenation site affects reactivity in cross-coupling reactions
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate 3-Br, 6-COOCH₃ C₉H₇BrN₂O₂ 271.07 Bromo, methyl ester Bromine enhances electrophilic substitution potential
Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate 5-COOCH₃ (no F) C₉H₈N₂O₂ 176.17 Methyl ester Base compound; lacks fluorine’s electronic effects

Substituent Effects on Properties

Electronic and Steric Influences
  • Fluorine vs. Chlorine/Bromine : The 5-fluoro substituent in the target compound reduces basicity and increases lipophilicity compared to chloro or bromo analogs. Fluorine’s strong electron-withdrawing nature also stabilizes adjacent functional groups .
  • Positional Isomerism : QV-3334 (Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate) and QM-7391 (Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate) from demonstrate that carboxylate and fluorine positioning alters dipole moments and binding affinities in drug design .
Functional Group Impact
  • Ester vs. Nitrile : The methyl ester in the target compound offers hydrolytic instability under basic conditions, whereas the nitrile group in 6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile () provides rigidity and resistance to metabolic degradation .
  • Halogenation: Bromine in Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate () facilitates Suzuki-Miyaura cross-coupling reactions, a property less pronounced in fluoro or chloro analogs .

Biological Activity

Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including chemical properties, biological activities, and relevant case studies.

  • Molecular Formula : C9H7FN2O2
  • Molar Mass : 194.16 g/mol
  • Density : Approximately 1.415 g/cm³ (predicted)
  • pKa : 11.84 (predicted)

These properties indicate that the compound is a relatively stable entity with potential for various applications in drug development.

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential as an inhibitor in various biological pathways.

Antiproliferative Activity

Research indicates that compounds with a similar pyrrolo[2,3-b]pyridine scaffold exhibit significant antiproliferative effects against cancer cell lines. For instance, derivatives of this compound have shown inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

CompoundTargetIC50 (µM)
This compoundCDK20.36
Similar derivativesCDK91.8

These findings suggest that modifications to the pyrrolo[2,3-b]pyridine core can enhance selectivity and potency against specific targets in cancer therapy .

Metabolic Stability

The metabolic stability of this compound has been assessed in human liver microsomes and rat hepatocytes. The compound demonstrated favorable metabolic profiles, indicating potential for further development:

SpeciesCL int (µL/min/mg)
Human Microsomes42
Rat Hepatocytes36

This metabolic stability is crucial for maintaining therapeutic levels of the compound in vivo .

Study on Structural Modifications

In a study focusing on structural modifications of pyrrolo derivatives, researchers identified that the introduction of various substituents influenced both the potency and selectivity of the compounds. For example:

  • N-Methyl substitution on the pyrazole ring significantly increased activity against certain cancer cell lines.
  • The addition of polar groups improved solubility and metabolic stability without compromising activity .

In Vivo Studies

Preliminary in vivo studies have shown promising results for this compound in animal models. These studies focused on tumor growth inhibition and overall survival rates, further validating its potential as an anticancer agent.

Q & A

Q. What are the challenges in scaling up synthesis for regulatory submission?

  • Methodology : Transitioning from batch to flow chemistry improves reproducibility. Quality-by-Design (QbD) principles optimize critical process parameters (CPPs), while ICH guidelines ensure impurity profiling (e.g., genotoxic nitrosamines) meets regulatory thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

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